molecular formula C16H17NO2 B11796344 (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone CAS No. 1355177-68-2

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11796344
CAS No.: 1355177-68-2
M. Wt: 255.31 g/mol
InChI Key: RRSMHEXCMOQOLT-UHFFFAOYSA-N
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Description

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone: is a heterocyclic compound that features a furan ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the reaction of furan-3-carboxylic acid with piperidine and phenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. Quality control measures are essential to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the interactions between heterocyclic compounds and biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be harnessed to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2-(Furan-3-yl)piperidin-1-yl)ethanone
  • 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone
  • 1-(Furan-3-carbonyl)piperidin-4-amine

Comparison: Compared to similar compounds, (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone stands out due to its unique combination of a furan ring, a piperidine ring, and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1355177-68-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

[2-(furan-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H17NO2/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2

InChI Key

RRSMHEXCMOQOLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=COC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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